Chlorofluoroacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

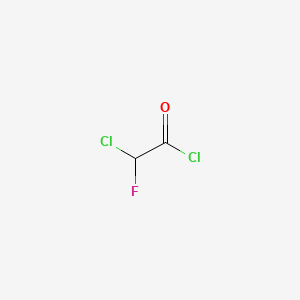

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-fluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2FO/c3-1(5)2(4)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJVRCWSIVAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957317 | |

| Record name | Chloro(fluoro)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-32-0 | |

| Record name | 2-Chloro-2-fluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(fluoro)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-fluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chlorofluoroacetyl Chloride (CAS No. 359-32-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of chlorofluoroacetyl chloride, a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. We will delve into its core properties, safety considerations, and a detailed, field-proven experimental protocol for its use in N-acylation reactions. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded understanding of this compound.

Core Chemical and Physical Properties

This compound, identified by the CAS number 359-32-0, is a halogenated acyl chloride.[1][2][3][4][5] Its unique trifunctional nature, possessing an acyl chloride, a chlorine atom, and a fluorine atom on the same two-carbon backbone, makes it a valuable building block for introducing the chlorofluoroacetyl moiety into a wide range of molecules. This can be particularly advantageous in drug discovery, where the incorporation of fluorine and chlorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[6][7]

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 359-32-0[1][2][3][5] |

| Molecular Formula | C₂HCl₂FO[2][5] |

| Molecular Weight | 130.93 g/mol [2][5] |

| Appearance | Clear liquid[2] |

| Boiling Point | 69-71.7 °C at 760 mmHg[3] |

| Density | Approximately 1.5 g/cm³[1][3] |

| Refractive Index | ~1.4[1] |

| Canonical SMILES | C(C(=O)Cl)(F)Cl[1] |

| InChI Key | VZJVRCWSIVAASQ-UHFFFAOYSA-N[2][3] |

| Synonyms | 2-chloro-2-fluoroacetyl chloride, Chloro(fluoro)acetyl chloride[1][2] |

Safety and Handling: A Trustworthy Approach

This compound is a corrosive and reactive compound that demands careful handling to ensure personnel safety and experimental integrity.[3][8] Like other acyl chlorides, it reacts violently with water and other protic solvents, releasing hydrochloric acid, a corrosive and toxic gas.[8][9] Therefore, all manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazard Information:

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[8][9][10]

-

Precautionary Statements: P260 (Do not breathe fumes, mist, spray, vapors), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]

Self-Validating Handling Protocol:

-

Work Area: Always work within a certified chemical fume hood with the sash at the lowest practical height. Ensure easy access to an emergency shower and eyewash station.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned.

-

-

Dispensing: Use dry glassware and syringes. The reagent is often supplied in a septa-sealed bottle to prevent exposure to atmospheric moisture. Use a syringe to withdraw the required amount under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching and Waste Disposal: Unused reagent and reaction residues should be quenched carefully by slowly adding to a stirred, cooled solution of a weak base like sodium bicarbonate. Dispose of all chemical waste in accordance with institutional and local regulations.

Application in N-Acylation: A Detailed Experimental Protocol

The high reactivity of the acyl chloride functional group makes this compound an excellent reagent for the acylation of nucleophiles, such as amines and alcohols.[11] The resulting N-(chlorofluoroacetyl) amides are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[6][11]

The following protocol details a robust and reproducible method for the N-acylation of anilines using this compound in an aqueous phosphate buffer. This "green chemistry" approach avoids the use of volatile organic solvents, simplifies product isolation, and often leads to high yields.

Causality Behind Experimental Choices

-

Aqueous Phosphate Buffer (pH 7.4): The use of a buffered aqueous system serves a dual purpose. Firstly, it provides a medium for the reaction to occur. Secondly, and more critically, the buffer neutralizes the hydrochloric acid byproduct generated during the reaction. This is essential to prevent the protonation of the amine nucleophile, which would render it unreactive. A pH of 7.4 is chosen to be close to physiological pH and to ensure the amine is predominantly in its free base form.

-

Dropwise Addition: this compound is highly reactive. Slow, dropwise addition to the stirred amine solution helps to control the exothermic nature of the reaction and prevents localized high concentrations of the acyl chloride, which could lead to side reactions.

-

Room Temperature: The reaction is typically rapid and efficient at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.

-

Precipitation of Product: The resulting N-(chlorofluoroacetyl) anilide is often a solid that is insoluble in the aqueous medium. This provides a significant advantage for purification, as the product conveniently precipitates out of the reaction mixture and can be isolated by simple filtration.

Step-by-Step Methodology

Materials:

-

Aniline or substituted aniline (1.0 mmol)

-

This compound (1.1 mmol)

-

0.1 M Phosphate buffer (pH 7.4, 10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Filtration apparatus (Büchner funnel, filter paper, and flask)

-

Cold distilled water

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4).

-

Stir the solution vigorously at room temperature to ensure homogeneity.

-

Slowly add this compound (1.1 mmol) dropwise to the stirring solution over a period of 5-10 minutes.

-

Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes, often indicated by the formation of a precipitate.

-

Upon completion of the reaction (as monitored by thin-layer chromatography if necessary), collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold distilled water to remove any residual buffer salts.

-

Dry the purified product under vacuum to a constant weight.

Expected Results

The following table provides representative yields for the N-acylation of various anilines with chloroacetyl chloride under similar aqueous conditions, which can be extrapolated to reactions with this compound.

| Amine | Product | Time (min) | Yield (%) |

| Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |

| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |

| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |

| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |

Data adapted from similar reactions with chloroacetyl chloride.

Reaction Pathway Visualization

The N-acylation of an aniline with this compound proceeds through a nucleophilic addition-elimination mechanism. The following diagram illustrates this pathway.

Caption: Nucleophilic addition-elimination pathway for the synthesis of N-aryl-2-chloro-2-fluoroacetamide.

Conclusion

This compound is a potent and versatile reagent for the introduction of the chlorofluoroacetyl group into organic molecules. Its well-defined properties and predictable reactivity, particularly in N-acylation reactions, make it a valuable tool for medicinal chemists and researchers in drug discovery. By adhering to strict safety protocols and employing optimized experimental procedures, such as the aqueous method detailed in this guide, scientists can effectively and safely leverage the unique chemical attributes of this compound to advance their research and development objectives.

References

-

This compound . LookChem. [Link]

-

Fluoroacetyl chloride | C2H2ClFO | CID 9663 . PubChem. [Link]

-

Chloroacetyl chloride . Wikipedia. [Link]

-

CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration . OSHA. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

(PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis . ResearchGate. [Link]

-

Chloroacetyl chloride – Knowledge and References . Taylor & Francis. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach . PMC. [Link]

Sources

- 1. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound|lookchem [lookchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Acetyl Chloride [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Characterization of Chlorofluoroacetyl Chloride

Abstract

Chlorofluoroacetyl chloride (CFAC), a halogenated acyl chloride, is a reactive bifunctional molecule of significant interest in synthetic chemistry. Its utility as a building block stems from the distinct reactivity of its acyl chloride group and the α-chloro, α-fluoro substituted carbon, enabling its incorporation into a diverse range of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a robust synthetic methodology for CFAC, detailed protocols for its characterization, and critical insights into its safe handling and application. The content is tailored for researchers, chemists, and professionals in drug development who require a practical, in-depth understanding of this valuable synthetic intermediate.

Introduction: The Synthetic Value of this compound

The strategic placement of both chlorine and fluorine on the α-carbon of an acetyl chloride scaffold imparts unique chemical properties and reactivity to the molecule. This compound serves as a versatile reagent for introducing the chlorofluoromethyl carbonyl moiety into organic structures. Like other acyl chlorides, it readily participates in nucleophilic acyl substitution to form amides, esters, and other carboxylic acid derivatives.[1][2] The presence of the α-halogens also activates the adjacent carbon for further nucleophilic substitution, making CFAC a bifunctional electrophile.[1][3] This dual reactivity is highly prized in the synthesis of complex target molecules where sequential, controlled bond formation is paramount.

This document delineates a field-proven, scalable synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodology.

Synthesis of this compound: A Strategic Approach

While several pathways to acyl chlorides exist, such as treating the corresponding carboxylic acid with reagents like thionyl chloride or phosphorus pentachloride, these routes are often impractical for this compound on a larger scale.[1][4][5] The primary challenge lies in the nature of chlorofluoroacetic acid, which is highly water-soluble and hygroscopic, making its isolation and purification difficult.[4] Furthermore, its anhydrous sodium salt is a thermally unstable and intractable solid, complicating scale-up efforts.[4]

A more efficient and scalable industrial method involves the direct conversion of an alkyl ester of chlorofluoroacetic acid to the acid chloride using chlorosulfonic acid.[4] This process circumvents the problematic isolation of the free acid, providing a more direct and practical route to the desired product.

Recommended Synthetic Protocol: From Ester to Acyl Chloride

This protocol is based on the reaction of ethyl chlorofluoroacetate with chlorosulfonic acid, which reliably yields this compound.

Reaction Principle: The reaction proceeds by the interaction of the ester with chlorosulfonic acid. The ester is cleaved, and the resulting acyl moiety is converted to the acyl chloride, which is distilled directly from the reaction mixture as it forms.

CHFXCO₂R + ClSO₃H → CHFXCOCl + R-OSO₃H (where X is Cl, R is an alkyl group)

Experimental Protocol: Synthesis of this compound

Materials & Equipment:

-

Ethyl chlorofluoroacetate

-

Chlorosulfonic acid

-

Round-bottom flask equipped with a distillation head, condenser, and receiving flask

-

Heating mantle with stirrer

-

Ice bath

-

Spinning-band distillation column (for purification)

-

Standard glassware for workup

Procedure:

-

Reaction Setup: Assemble a simple distillation apparatus using a round-bottom flask of appropriate size. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product. The receiving flask should be cooled in an ice bath.

-

Reagent Charging: In a chemical fume hood, carefully charge the round-bottom flask with one molar equivalent of ethyl chlorofluoroacetate.

-

Reaction Initiation: While stirring, slowly add at least one molar equivalent of chlorosulfonic acid to the flask. The molar ratio is not critical, but a 1:1 ratio is effective for achieving good yields.[4]

-

Distillation: Gently heat the reaction mixture. The reaction can proceed at temperatures ranging from 70°C to 250°C, with a preferred range of 120°C to 200°C.[4] this compound will begin to distill from the reaction mixture.

-

Product Collection: Collect the distilled liquid in the ice-cooled receiver. The crude product is collected as it is formed.

-

Purification: The collected crude product can be purified by fractional distillation, preferably using a spinning-band column, to yield pure this compound (boiling point: ~69-72°C).[4][6] A yield of approximately 72% can be expected.[4]

Causality and Strategic Advantages:

-

Avoids Free Acid Isolation: This method's primary advantage is bypassing the need to isolate the highly hygroscopic and thermally unstable chlorofluoroacetic acid.[4]

-

Scalability: The procedure is robust and has proven effective for kilogram-scale synthesis, unlike methods relying on the free acid or its salt.[4]

-

Direct Product Formation: The product is distilled directly from the reaction as it forms, driving the equilibrium towards the product and simplifying the initial purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. A combination of physical property measurements and spectroscopic analysis provides a comprehensive characterization.

Physical Properties

A summary of key physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 359-32-0 | [6][7][8] |

| Molecular Formula | C₂HCl₂FO | [6][7] |

| Molecular Weight | 130.93 g/mol | [6][7] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 69 - 71.7 °C at 760 mmHg | [4][6] |

| Density | ~1.5 g/cm³ | [6] |

| Refractive Index | ~1.4 | [6] |

Spectroscopic Characterization

Spectroscopic methods are indispensable for structural elucidation and purity assessment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups.[9] The spectrum of this compound is expected to show strong, characteristic absorption bands.

-

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected in the region of 1780-1815 cm⁻¹ , which is characteristic of the carbonyl group in an acyl chloride.

-

C-F Stretch: A strong absorption will appear in the 1000-1200 cm⁻¹ range, indicative of the carbon-fluorine bond.[10]

-

C-Cl Stretch: A strong absorption in the 600-800 cm⁻¹ range will confirm the presence of carbon-chlorine bonds.[10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum will show a single resonance for the alpha-proton. This signal is expected to be a doublet of doublets due to coupling with both the adjacent fluorine atom (²JHF) and the chlorine atoms (if isotopes permit, though fluorine coupling will be dominant).

-

¹⁹F NMR: A single resonance, a doublet, will be observed due to coupling with the adjacent proton (²JHF).

-

¹³C NMR: Two distinct signals are expected. The carbonyl carbon will appear downfield, while the α-carbon will be further upfield. Both signals will exhibit splitting due to coupling with the fluorine atom (¹JCF and ²JCF).

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak cluster corresponding to the molecular weight of C₂HCl₂FO (~130.93 Da).

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

-

Safety, Handling, and Storage

This compound is a corrosive and reactive compound that demands strict safety protocols.

Hazard Profile

-

Corrosive: Causes severe skin burns and serious eye damage.[11]

-

Respiratory Irritant: Vapors can cause respiratory irritation.[11] Inhalation is toxic.

-

Water Reactive: Reacts violently with water and moisture to produce corrosive and toxic hydrogen chloride gas.[12][13] This reaction makes it a potent lachrymator (tear-producing agent).[1][2]

-

Other Reactivities: Incompatible with strong oxidizing agents, alcohols, and bases.[13]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[14][15] A safety shower and eye wash station must be readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton).

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[11]

-

Skin and Body Protection: Wear a chemical-resistant apron or lab coat. Ensure full body coverage.[14]

-

Respiratory Protection: Use a respirator with an appropriate cartridge for acid gases and organic vapors if there is a risk of inhalation.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[15] Store under an inert atmosphere, such as nitrogen, to prevent hydrolysis from atmospheric moisture.[15]

-

Spill Management:

-

Evacuate the area and remove all ignition sources.[12]

-

Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[12] Do NOT use water or combustible materials like paper towels.

-

Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

-

Safety Protocol Flowchart

Caption: Decision and action flowchart for safely handling CFAC.

References

- Preparation of chloro- and bromo-fluoroacetyl chloride.

- Fluoroacetyl chloride. Santa Cruz Biotechnology.

- Fluoroacetyl chloride | C2H2ClFO | CID 9663. PubChem.

- fluoroacetyl chloride - Report. CAMEO Chemicals | NOAA.

- This compound. Synquest Labs.

- SAFETY D

- Safety Guideline. ChemTrack.org.

- This compound. LookChem.

- What are the synthesis techniques of Chloroacetyl chloride? FAQ - Guidechem.

- Chloroacetyl chloride. Wikipedia.

- Chloroacetyl chloride synthesis. ChemicalBook.

- 1.1.3. Of Halogens. Science of Synthesis.

- Process for preparing trifluoroacetyl chloride.

- CHLORODIFLUOROACETYL CHLORIDE CAS#: 354-24-5. ChemicalBook.

- Chloroacetyl chloride | ClCH2COCl | CID 6577. PubChem - NIH.

- Synthesis process of chloroacetyl chloride.

- Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook.

- 359-32-0(this compound) Product Description. ChemicalBook.

- This compound | 359-32-0. ChemicalBook.

- The uses of chloroacetyl chloride. ChemicalBook.

- CHLOROACETYL CHLORIDE. CAMEO Chemicals - NOAA.

- Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.

- Photochemical synthesis method for preparing chloroaromatics compound through halogen conversion reaction.

- Halogenated Organic Compounds. Spectroscopy Online.

- Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

Sources

- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 2. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US4122115A - Preparation of chloro- and bromo-fluoroacetyl chloride - Google Patents [patents.google.com]

- 5. Chloroacetyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 359-32-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 359-32-0 [chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Fluoroacetyl chloride | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemtrack.org [chemtrack.org]

Chlorofluoroacetyl chloride molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Chlorofluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (C₂HCl₂FO) is a highly reactive, chiral acyl chloride of significant interest in synthetic chemistry. Its utility as a building block for introducing the chlorofluoromethyl group into complex molecules necessitates a thorough understanding of its structural and electronic properties. The presence of a stereocenter and the competing electronic effects of three distinct halogen atoms confer unique characteristics upon the molecule. This guide provides a detailed examination of the molecular structure, conformational landscape, covalent bonding, and spectroscopic signatures of this compound, offering field-proven insights for professionals in chemical research and drug development.

Molecular Architecture and Stereochemistry

This compound, with the systematic IUPAC name 2-chloro-2-fluoroacetyl chloride, possesses a fascinating molecular structure defined by its functional groups and stereochemistry. The molecule consists of a central two-carbon chain. One carbon is part of the acyl chloride functional group (-COCl), exhibiting trigonal planar geometry. The adjacent carbon, the α-carbon, is tetrahedral and is substituted with a hydrogen, a fluorine, and a chlorine atom.

Chirality

A critical feature of the this compound molecule is the presence of a chiral center at the α-carbon (C2). This carbon is bonded to four different substituents:

-

A hydrogen atom (-H)

-

A fluorine atom (-F)

-

A chlorine atom (-Cl)

-

An acetyl chloride group (-COCl)

This asymmetry means that this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-chlorofluoroacetyl chloride and (S)-chlorofluoroacetyl chloride. The specific stereoisomer used can have profound implications in asymmetric synthesis, particularly in the development of pharmaceuticals where biological activity is often enantiomer-specific.

Conformational Analysis: The Rotational Isomers

Rotation around the C1-C2 single bond gives rise to different rotational isomers, or conformers.[1][2] The relative orientation of the bulky chlorine and fluorine atoms on the α-carbon with respect to the carbonyl double bond dictates the stability of these conformers. Studies on analogous molecules, such as fluoroacetyl chloride, have identified multiple conformers, including trans, cis, and gauche forms, with the trans conformer often being the most stable.[3]

For this compound, the primary conformers are defined by the dihedral angle between the C=O bond and the C-H, C-F, and C-Cl bonds of the adjacent carbon. The relative energies of these conformers are determined by a delicate balance of steric hindrance and stereoelectronic effects, such as hyperconjugation. Computational modeling and experimental techniques like gas-phase electron diffraction are essential for elucidating the precise conformational preferences and energy landscape of this molecule.[4][5]

The diagram below illustrates the concept of rotational isomers resulting from rotation around the central C-C bond.

Caption: Newman projections illustrating potential rotational isomers.

Key Structural Parameters

Precise bond lengths and angles are determined experimentally via techniques like gas-phase electron diffraction or microwave spectroscopy, and corroborated by high-level computational chemistry.[3][4] The electron-withdrawing nature of the substituents significantly influences these parameters.

| Parameter | Typical Value Range | Commentary |

| Bond Lengths | ||

| C=O | 1.18 - 1.20 Å | Shorter than a typical ketone C=O due to the inductive effect of the Cl atom. |

| C-C | 1.50 - 1.53 Å | Influenced by the electronegativity of α-substituents. |

| C-Cl (acyl) | 1.75 - 1.79 Å | Standard length for an acyl chloride C-Cl bond. |

| C-Cl (alpha) | 1.76 - 1.80 Å | Typical sp³ C-Cl bond length. |

| C-F (alpha) | 1.37 - 1.41 Å | Strong and short bond due to fluorine's high electronegativity. |

| Bond Angles | ||

| O=C-Cl | ~125° | The geometry around the sp² carbonyl carbon is trigonal planar. |

| O=C-C | ~125° | |

| F-C-Cl | ~109.5° | Angles around the sp³ chiral center are approximately tetrahedral. |

Note: These values are estimates based on related structures. Precise experimental data for this compound is not widely published.

Electronic Structure and Bonding

The reactivity and stability of this compound are direct consequences of its electronic structure. The molecule features a complex interplay of inductive and hyperconjugative effects.

Hybridization and Covalent Framework

-

C1 (Carbonyl Carbon): This carbon is sp² hybridized, forming three sigma (σ) bonds (to C2, O, and Cl) in a trigonal planar arrangement. The remaining p-orbital overlaps with a p-orbital on the oxygen atom to form a pi (π) bond.

-

O (Carbonyl Oxygen): The oxygen atom is also considered sp² hybridized, with two lone pairs residing in sp² orbitals.

-

C2 (Alpha Carbon): This carbon is sp³ hybridized, forming four σ bonds to H, F, Cl, and C1, resulting in a tetrahedral geometry.

Inductive Effects (-I Effect)

The molecule is heavily influenced by strong electron-withdrawing inductive effects from multiple electronegative atoms:

-

Fluorine and Chlorine (on C2): Both halogens pull electron density away from the α-carbon. Fluorine is more electronegative than chlorine, exerting a stronger -I effect.

-

Acyl Chloride Group: The entire -COCl group is powerfully electron-withdrawing. The carbonyl oxygen and the acyl chlorine both pull electron density from C1.

These cumulative inductive effects make the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack. They also increase the acidity of the α-hydrogen.

Hyperconjugation and Stereoelectronic Effects

Stereoelectronic effects, such as hyperconjugation, play a subtle but important role in the molecule's conformational stability.[6] There can be stabilizing interactions between the filled σ orbitals of the C-H, C-F, and C-Cl bonds and the empty, low-lying π* antibonding orbital of the C=O group. The efficiency of this overlap is highly dependent on the dihedral angle, thus influencing the relative energies of the different conformers.

Spectroscopic Characterization

A multi-technique spectroscopic approach is required for the unambiguous characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong absorption band corresponding to the C=O stretching vibration. Due to the strong inductive effect of the α-halogens and the acyl chlorine, this peak is shifted to a high wavenumber.[7]

| Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1810 - 1835 | Very Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| C-Cl Stretch | 650 - 800 | Medium-Strong |

| C-C Stretch | 900 - 1000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural elucidation.

-

¹H NMR: A single proton environment is present. The proton on the α-carbon will appear as a doublet of doublets due to coupling with the adjacent fluorine atom (²JHF) and the chlorine atom (though coupling to chlorine is often not resolved). Its chemical shift will be significantly downfield (expected δ > 6.0 ppm) due to the extreme deshielding from the adjacent halogens and carbonyl group.

-

¹⁹F NMR: The spectrum will show a single resonance, a doublet, due to coupling with the geminal proton (²JHF).[8]

-

¹³C NMR: Two distinct carbon signals are expected. The carbonyl carbon (C1) will be highly deshielded (δ > 165 ppm), while the α-carbon (C2) will also be significantly downfield due to the attached halogens.

Mass Spectrometry (MS)

Electron impact mass spectrometry would likely show a molecular ion peak (M⁺). The isotopic pattern of the two chlorine atoms would be a key diagnostic feature. Common fragmentation pathways would include the loss of a chlorine radical (·Cl) from the acyl group, loss of carbon monoxide (CO), and cleavage of the C-C bond.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Synthesis and Chemical Reactivity

Synthetic Protocols

This compound is a specialty chemical. One documented synthesis involves the reaction of an alkyl ester of chlorofluoroacetic acid with chlorosulfonic acid.[9] More generally, acyl chlorides are prepared by treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[10][11]

Exemplary Protocol: Synthesis from Ethyl Chlorofluoroacetate [9]

WARNING: This reaction involves corrosive and hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus Setup: Assemble a distillation apparatus equipped with a dropping funnel, a reaction flask, a condenser, and an ice-cooled receiver.

-

Charging Reagents: In the reaction flask, place one molar equivalent of chlorosulfonic acid (HSO₃Cl).

-

Addition: Slowly add one molar equivalent of ethyl chlorofluoroacetate (CHFClCO₂Et) to the chlorosulfonic acid via the dropping funnel. The reaction is exothermic and may require external cooling to control.

-

Reaction & Distillation: Gently heat the reaction mixture to a temperature range of 70°C to 200°C.

-

Product Collection: The this compound product (boiling point ~69-72°C) will distill from the reaction mixture as it is formed.[9][12] Collect the distillate in the ice-cooled receiver.

-

Purification: The crude product can be further purified by fractional distillation through a spinning-band column to yield pure this compound.

Core Reactivity: Nucleophilic Acyl Substitution

As a highly activated acyl chloride, the primary mode of reactivity for this compound is nucleophilic acyl substitution. The extreme electrophilicity of the carbonyl carbon makes it a prime target for a wide range of nucleophiles.[13] These reactions are typically rapid and often exothermic.

-

Hydrolysis: Reacts vigorously with water or atmospheric moisture to produce chlorofluoroacetic acid and corrosive hydrogen chloride gas.[14]

-

CHFClCOCl + H₂O → CHFClCOOH + HCl

-

-

Alcoholysis: Reaction with alcohols yields the corresponding chlorofluoroacetate esters.

-

CHFClCOCl + R-OH → CHFClCOOR + HCl

-

-

Aminolysis: Reaction with primary or secondary amines produces chlorofluoroacetamides.[15]

-

CHFClCOCl + R₂NH → CHFClCONR₂ + R₂NH₂⁺Cl⁻

-

The bifunctional nature of this molecule—a reactive acyl chloride and a halogenated α-carbon—makes it a versatile intermediate for synthesizing complex fluorinated and chlorinated organic compounds.[10]

Conclusion

This compound is a molecule defined by the structural and electronic consequences of halogen substitution. Its chiral nature, coupled with the powerful inductive effects of its substituents, results in a highly electrophilic and reactive species. A comprehensive understanding of its conformational preferences, bonding framework, and spectroscopic fingerprints is paramount for its effective and safe utilization in advanced organic synthesis. This guide provides the foundational knowledge required by researchers and developers to harness the synthetic potential of this unique chemical building block.

References

- Behr, F. E. (1978). Preparation of chloro- and bromo-fluoroacetyl chloride. U.S. Patent No. 4,122,115.

-

PubChem. (n.d.). Fluoroacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Gobbato, K. I., et al. (1996). Gas phase structures of trifluoroacetyl chloride, CF3C(O)Cl, and chlorodifluoroacetyl chloride, CF2ClC(O)Cl. Journal of Molecular Structure, 380(1–2), 55–61.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluoroacetyl chloride. Retrieved from [Link]

-

Durig, J. R., et al. (2015). Microwave, structural, conformational, vibrational studies and ab initio calculations of fluoroacetyl chloride. Journal of Molecular Structure, 1099, 349-361. PubMed. [Link]

-

Reva, I., et al. (2023). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules, 28(11), 4384. MDPI. [Link]

-

Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). FLUOROACETIC-ACID-CHLORIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]

-

Kevill, D. N. (1973). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetyl chloride;fluoride. National Center for Biotechnology Information. Retrieved from [Link]

-

Ōki, M. (2002). Isolation of rotational isomers and developments derived therefrom. Proceedings of the Japan Academy, Series B, 78(7), 177-191. PubMed Central. [Link]

-

PubChem. (n.d.). Trifluoroacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Shipman, J. J., et al. (1961). Characteristic infrared frequencies of rotational isomers of alkyl chlorides. Spectrochimica Acta, 17, 583-597.

-

JETIR. (2018). FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. JETIR, 5(8). [Link]

-

Scribd. (n.d.). 5 Conformational Analysis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014). Vibrational Spectra of C2Cl4 Using Lie Algebraic Technique. 30(2), 851-854. [Link]

-

Kornath, A., et al. (2018). Investigation of Halogenate Complexes Stabilized by Fluorido, Chlorine Monofluoride, and Perfluoro-tert-Butoxy Ligands. Refubium - Freie Universität Berlin. [Link]

-

Gouverneur, V., et al. (2020). Conformational Analysis of Acyclic α‐Fluoro Sulfur Motifs. Chemistry – A European Journal, 26(64), 14508-14514. PubMed Central. [Link]

Sources

- 1. Isolation of rotational isomers and developments derived therefrom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Microwave, structural, conformational, vibrational studies and ab initio calculations of fluoroacetyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Gas phase structures of trifluoroacetyl chloride, CF3C(O)CL, and chlorodifluoroacetyl chloride, CF2ClC(O)Cl / Journal of Molecular Structure, 1996 [sci-hub.box]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. Conformational Analysis of Acyclic α‐Fluoro Sulfur Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. spectrabase.com [spectrabase.com]

- 9. US4122115A - Preparation of chloro- and bromo-fluoroacetyl chloride - Google Patents [patents.google.com]

- 10. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 11. Chloroacetyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. This compound|lookchem [lookchem.com]

- 13. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]

- 14. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Data of Chlorofluoroacetyl Chloride

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of Chlorofluoroacetyl Chloride (CAS No. 359-32-0). As a reactive acyl chloride containing both chlorine and fluorine, its structural elucidation relies heavily on a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its spectral characteristics. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a robust framework for the identification and characterization of this and similar halogenated reactive intermediates.

Introduction: The Analytical Challenge of this compound

This compound, C₂HCl₂FO, is a highly reactive organic compound possessing a chiral center and multiple electronegative halogen atoms. These features make it a valuable, albeit challenging, building block in organic synthesis. Its high reactivity, characteristic of acyl chlorides, necessitates precise and rapid analytical techniques for in-process monitoring and quality control. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes NMR spectroscopy an exceptionally powerful tool, while IR spectroscopy provides immediate confirmation of the critical carbonyl group, and mass spectrometry elucidates the molecular weight and fragmentation patterns essential for structural confirmation.

This guide will systematically detail the predicted spectroscopic data for this compound, explaining the theoretical basis for these predictions and providing detailed experimental protocols for their acquisition.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the ¹H, ¹³C, and ¹⁹F nuclei and their immediate chemical environments.

Experimental Protocol: NMR Data Acquisition

Rationale: A high-field NMR spectrometer (≥400 MHz for ¹H) is essential to resolve the complex splitting patterns anticipated. Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for acyl chlorides and its well-defined residual solvent peak for referencing. The addition of a silver foil or wire to the NMR tube is a prudent, field-proven technique to scavenge any HCl that may form from trace moisture, thereby preventing sample degradation and spectral broadening.

Step-by-Step Methodology:

-

Sample Preparation: In a nitrogen-filled glovebox, carefully add ~20 mg of this compound to 0.6 mL of CDCl₃ in a standard 5 mm NMR tube. Add a small piece of silver foil.

-

Instrument Setup: Tune and shim the spectrometer for the ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the expected low signal-to-noise ratio and long relaxation times of the carbonyl carbon, a larger number of scans (~1024) and a longer relaxation delay (5 seconds) are recommended.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A high-resolution spectrum is crucial to accurately determine the chemical shift.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show a single, complex signal.

Interpretation: The sole proton (H¹) is attached to the alpha-carbon (C¹), which is also bonded to two highly electronegative atoms (F and Cl) and is adjacent to the electron-withdrawing acyl chloride group. This environment will cause a significant downfield shift. For comparison, the protons of chloroacetyl chloride (CH₂ClCOCl) appear at δ ~4.5 ppm[1], and the single proton of dichloroacetyl chloride (CHCl₂COCl) is found at δ ~6.5 ppm[2]. The fluorine atom's greater electronegativity compared to chlorine will likely push the chemical shift even further downfield.

The signal will be split into a doublet of doublets (dd) due to coupling with the adjacent fluorine and chlorine nuclei.

-

²J(H,F) Coupling: Geminal coupling to fluorine is typically large, in the range of 40-60 Hz[3].

-

²J(H,Cl) Coupling: Geminal coupling to chlorine is generally very small and often not resolved.

Therefore, the primary splitting will be a large doublet from the H-F coupling.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| H¹ | 6.8 – 7.2 | Doublet | ²J(H,F) ≈ 45-55 Hz |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display two distinct signals, both of which will be split by the fluorine atom.

Interpretation:

-

C¹ (α-carbon): This carbon is directly bonded to fluorine, which will induce a massive one-bond coupling constant (¹J(C,F)), typically in the range of 160-350 Hz[4][5]. The signal will therefore appear as a large doublet. Its chemical shift will be significantly influenced by the directly attached chlorine and fluorine atoms.

-

C² (Carbonyl): The carbonyl carbon will be shifted downfield, typical for acyl chlorides. It will exhibit a smaller two-bond coupling to the fluorine atom (²J(C,F)), typically around 20-50 Hz, appearing as a smaller doublet[3][4]. The chemical shift for the carbonyl in chloroacetyl chloride is ~170 ppm.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| C¹ (CHFCl) | 115 – 125 | Doublet | ¹J(C,F) ≈ 250-300 Hz |

| C² (C=O) | 165 – 170 | Doublet | ²J(C,F) ≈ 30-40 Hz |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a highly sensitive and direct probe of the fluorine environment.

Interpretation: The single fluorine atom is in a unique environment, attached to a carbon that is also bonded to hydrogen, chlorine, and a carbonyl group. The chemical shift for fluorine in acyl compounds (-F-C=O) typically falls in the range of -70 to -20 ppm relative to CFCl₃[6]. The presence of the additional chlorine atom on the same carbon will likely shift this value. The signal will be split into a doublet due to the two-bond coupling with the proton (²J(H,F)), mirroring the splitting seen in the ¹H spectrum.

| Nucleus | Predicted δ (ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| F¹ | -60 to -40 | Doublet | ²J(F,H) ≈ 45-55 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid confirmation of key functional groups, most notably the highly characteristic acyl chloride carbonyl stretch.

Experimental Protocol: IR Data Acquisition

Rationale: Acyl chlorides are highly sensitive to moisture. Therefore, the analysis must be performed using a method that minimizes atmospheric exposure. Attenuated Total Reflectance (ATR) is the preferred method over traditional salt plates (KBr/NaCl) as it is faster, requires minimal sample preparation, and reduces the risk of hydrolysis.

Step-by-Step Methodology:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: In a fume hood, apply a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Immediately acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

-

Cleaning: After analysis, carefully clean the ATR crystal with an appropriate dry solvent (e.g., anhydrous dichloromethane), followed by isopropanol.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by an exceptionally strong carbonyl absorption at a high wavenumber.

Interpretation: The defining feature of an acyl chloride is its C=O stretching vibration, which appears at a much higher frequency than in ketones or aldehydes[7]. This is due to the inductive electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. In this compound, the additional electronegative fluorine and chlorine atoms on the alpha-carbon will further withdraw electron density, strengthening the C=O bond and shifting its absorption to an even higher frequency.

-

C=O Stretch: Expected to be very strong and sharp, appearing above 1800 cm⁻¹.

-

C-F Stretch: A strong absorption is expected in the 1400-1000 cm⁻¹ region[8].

-

C-Cl Stretch: Strong to medium absorptions are expected in the 850-550 cm⁻¹ range[9][10].

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 1810 | Very Strong | C=O stretch (Acyl Chloride) |

| 1400 – 1100 | Strong | C-F stretch |

| 850 – 600 | Strong / Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is the standard method for such a small, volatile molecule.

Experimental Protocol: MS Data Acquisition

Rationale: Direct injection or GC-MS is suitable for analyzing this volatile compound. A low-resolution quadrupole mass spectrometer is sufficient to identify the key fragments and isotopic patterns. High-resolution mass spectrometry (HRMS) would provide exact mass measurements to confirm the elemental composition of the ions.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) via a GC inlet or a direct insertion probe.

-

Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.

-

Analysis: Scan a mass range from m/z 10 to 200.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions. Pay close attention to the isotopic patterns.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will be characterized by distinct isotopic clusters due to the presence of two chlorine atoms.

Interpretation: The molecular weight of this compound (C₂HCl₂FO) is 130.93 g/mol . The key feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1. Since the molecule contains two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks at M , M+2 , and M+4 in an approximate ratio of 9:6:1 .

The most probable fragmentation pathways involve the loss of radicals to form stable cations. The formation of a resonance-stabilized acylium ion is a very common and energetically favorable pathway for carbonyl compounds[11][12].

-

Molecular Ion ([M]⁺˙): Peaks at m/z 130 (³⁵Cl₂), 132 (³⁵Cl³⁷Cl), and 144 (³⁷Cl₂). The molecular ion peak may be weak or absent due to the molecule's reactivity.

-

Loss of Acyl Chloride (·Cl): Fragmentation of the C-COCl bond can lead to the loss of a chlorine radical, forming the [CHFClCO]⁺ acylium ion. This will be a prominent cluster with a base peak at m/z 95 (for ³⁵Cl).

-

Loss of Fluorine (·F): Loss of a fluorine radical would yield an ion at m/z 111.

-

Loss of Carbon Monoxide (CO): Loss of neutral CO from the acylium ion ([CHFClCO]⁺) would result in a [CHFCl]⁺ fragment at m/z 67 (for ³⁵Cl).

Figure 2: Predicted primary fragmentation pathways for this compound in EI-MS.

| Predicted m/z (³⁵Cl isotope) | Predicted Relative Abundance | Ion Structure / Identity |

| 130, 132, 134 | Low | [C₂HCl₂FO]⁺˙ (Molecular Ion Cluster) |

| 95, 97 | High (likely base peak) | [CHFClCO]⁺ (Acylium Ion Cluster) |

| 67, 69 | Medium | [CHFCl]⁺ |

| 63, 65 | Medium | [COCl]⁺ |

Conclusion

The comprehensive spectroscopic analysis of this compound, while predicted, is grounded in the fundamental principles of NMR, IR, and MS, and corroborated by data from analogous structures. The key identifying features are expected to be: a doublet of doublets in the ¹H NMR spectrum around 7 ppm; two fluorine-coupled doublets in the ¹³C NMR spectrum; a strong carbonyl absorption above 1810 cm⁻¹ in the IR spectrum; and a mass spectrum defined by the loss of the acyl chloride's chlorine atom to form a base peak at m/z 95, with all fragments displaying the characteristic 9:6:1 isotopic pattern for two chlorine atoms. These predicted data provide a robust analytical blueprint for any researcher working with this versatile synthetic intermediate.

References

- Vertex AI Search. (2026). Infrared spectra of acid chlorides.

- Vertex AI Search. (2026). Ion Formation and Organic Fragmentation in LCMS.

-

Chemistry LibreTexts. (2021). 1.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 15.7: 6-7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Ionic Transacetalization with Acylium Ions. Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Acetyl chloride, chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved from [Link]

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

- Vertex AI Search. (2026). Fluorine Coupling Constants.

-

ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch. Retrieved from [Link]

-

NPTEL IIT Bombay. (2024). Lecture 32 : IR stretching frequencies for various functional groups. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). Chloroacetylchloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Dichloroacetyl chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Dichloroacetyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichloroacetyl chloride. Retrieved from [Link]

-

NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

-

Applied Spectroscopy. (1986). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

- Vertex AI Search. (2026). Computational protocol for predicting 19F NMR chemical shifts.

-

ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts. Retrieved from [Link]

- Vertex AI Search. (2026). Coupling constants for 1H and 13C NMR.

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

- UCSC. (n.d.). IR Tables.

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy. Retrieved from [Link]

-

Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra. Retrieved from [Link]

-

UCL. (n.d.). Measurements of J(C,H)-couplings. Retrieved from [Link]

-

ResearchGate. (2020). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy?. Retrieved from [Link]

-

NIH. (n.d.). How Well Can We Predict Mass Spectra from Structures?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

PubMed. (2010). Correlation of (2)J couplings with protein secondary structure. Retrieved from [Link]

Sources

- 1. Chloroacetyl chloride(79-04-9) 1H NMR [m.chemicalbook.com]

- 2. Dichloroacetyl chloride(79-36-7) 1H NMR spectrum [chemicalbook.com]

- 3. The Duke NMR Center Coupling constants [sites.duke.edu]

- 4. researchgate.net [researchgate.net]

- 5. ekwan.github.io [ekwan.github.io]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of Chlorofluoroacetyl Chloride with Nucleophiles

Abstract

Chlorofluoroacetyl chloride (CFAC) is a bifunctional reagent of significant interest in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of both chlorine and fluorine on the α-carbon, coupled with the highly reactive acyl chloride moiety, imparts a unique reactivity profile that can be strategically exploited. This guide provides a comprehensive technical overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the key factors that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Unique Chemical Nature of this compound

This compound (C₂HCl₂FO) is a halogenated acyl chloride characterized by a carbonyl group attached to a carbon atom bearing both a chlorine and a fluorine atom. This structural arrangement creates a highly electrophilic carbonyl carbon due to the potent inductive electron-withdrawing effects of the oxygen and the three halogen atoms.[1]

The primary utility of CFAC in synthetic chemistry stems from its ability to readily participate in nucleophilic acyl substitution reactions.[2] The general mechanism for these transformations is a two-step addition-elimination process.[3] The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group and form the final acylated product.[3]

The presence of the α-chloro and α-fluoro substituents significantly influences the reactivity of the acyl chloride. The strong electron-withdrawing nature of these halogens increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated acyl chlorides.[4] This enhanced reactivity allows for reactions to proceed under mild conditions and often with high efficiency.

Safety and Handling of this compound

This compound is a corrosive and moisture-sensitive liquid that requires careful handling in a well-ventilated fume hood.[5] It reacts violently with water and protic solvents, releasing corrosive hydrogen chloride gas.[5] Therefore, all reactions should be conducted under anhydrous conditions, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Key Safety Precautions:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and bases. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Handling: Use only in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Reactions with Amine Nucleophiles: Synthesis of Chlorofluoroacetamides

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of α-chloro-α-fluoroacetamides. These products are valuable intermediates in medicinal chemistry, notably as covalent inhibitors for therapeutic targets. The reaction is typically rapid and proceeds with high yields.[6][7]

Reaction Mechanism

The reaction proceeds via the nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride ion. The final step involves the deprotonation of the nitrogen atom, usually by a second equivalent of the amine or an added base, to yield the neutral amide product and an ammonium chloride salt.[8][9]

Figure 1: General mechanism for the reaction of this compound with a secondary amine.

Experimental Protocol: Synthesis of 2-Chloro-N-aryl-2-fluoroacetamide

This protocol is adapted from established procedures for the acylation of aromatic amines with chloroacetyl chloride.[1][10]

Materials:

-

Substituted aromatic amine (1.0 eq)

-

This compound (1.05 eq)

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the substituted aromatic amine (1.0 eq) and the base (e.g., TEA or DBU, 1.2 eq) in the anhydrous solvent.

-

Cool the reaction mixture to 0 °C using an ice bath and stir for 15 minutes.

-

Add this compound (1.05 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution via a dropping funnel, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-substituted-2-chloro-2-fluoroacetamide.

| Amine Substrate | Base | Solvent | Time (h) | Typical Yield (%) |

| Aniline | DBU | THF | 3 | 90-95 |

| 4-Methylaniline | TEA | DCM | 4 | 88-93 |

| 2-Aminobenzothiazole | DBU | THF | 5 | 85-90 |

| Benzylamine | TEA | DCM | 3 | 92-97 |

| Table 1: Representative conditions and yields for the synthesis of chlorofluoroacetamides. Yields are estimated based on similar reactions with chloroacetyl chloride.[1][10] |

Reactions with Alcohol and Phenol Nucleophiles: Synthesis of Chlorofluoroacetate Esters

This compound reacts readily with alcohols and phenols to form the corresponding chlorofluoroacetate esters. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[11]

Reaction Mechanism

Similar to the reaction with amines, the esterification proceeds through a nucleophilic addition-elimination mechanism. The oxygen atom of the alcohol or phenol acts as the nucleophile. A base, such as pyridine or triethylamine, is often used to deprotonate the intermediate, facilitating the elimination of the chloride ion.[11]

Figure 2: General experimental workflow for the synthesis of chlorofluoroacetate esters.

Experimental Protocol: Synthesis of Phenyl Chlorofluoroacetate

This protocol is based on general methods for the esterification of phenols.[12]

Materials:

-

Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure phenyl chlorofluoroacetate.

| Alcohol/Phenol Substrate | Base | Solvent | Time (h) | Typical Yield (%) |

| Ethanol | Pyridine | DCM | 2 | >90 |

| Phenol | Pyridine | DCM | 3 | 85-95 |

| p-Methoxyphenol | Triethylamine | Diethyl Ether | 2.5 | >90 |

| o-Cresol | Pyridine | DCM | 4 | 80-90 |

| Table 2: Representative conditions for the synthesis of chlorofluoroacetate esters. Yields are estimated based on analogous reactions.[11][12] |

Reactions with Thiol Nucleophiles: Synthesis of Chlorofluoroacetyl Thioesters

Thioesters are important functional groups in organic chemistry and biochemistry. This compound can react with thiols to produce the corresponding S-alkyl or S-aryl chlorofluoroacetyl thioesters. These reactions are generally efficient, taking advantage of the high nucleophilicity of the thiol group.[13]

Reaction Mechanism and Conditions

The reaction follows the established nucleophilic addition-elimination pathway. A base is typically required to deprotonate the thiol to the more nucleophilic thiolate anion, which then attacks the acyl chloride.[13] Common bases include triethylamine, pyridine, or sodium hydroxide in a two-phase system.

Experimental Protocol: Synthesis of S-Phenyl Chlorofluoroacetyl Thioester

This is a general protocol for the synthesis of thioesters from acyl chlorides.[13]

Materials:

-

Thiophenol (1.0 eq)

-

This compound (1.05 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude thioester can be purified by column chromatography or distillation.

Conclusion

This compound is a highly reactive and versatile reagent for the acylation of a wide range of nucleophiles. The presence of both α-chloro and α-fluoro substituents enhances the electrophilicity of the carbonyl carbon, facilitating rapid and efficient reactions with amines, alcohols, and thiols under relatively mild conditions. The resulting α-chloro-α-fluoroacetylated products are valuable synthetic intermediates, particularly in the fields of medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, with the understanding that careful handling and anhydrous conditions are paramount for successful outcomes.

References

-

Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2023). MDPI. [Link]

-

shows the reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides... (n.d.). ResearchGate. [Link]

-

reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

-

Synthesis of chlorofluoroacetamides. (2021). ResearchGate. [Link]

-

Reaction of aryl amine with chloroacetyl chloride in the presence of... (n.d.). ResearchGate. [Link]

-

Fluoroacetyl chloride | C2H2ClFO. (n.d.). PubChem. [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Stabilization of Highly Reactive Haloacetylium Ions. (2024). ACS Publications. [Link]

-

Thioester. (n.d.). Wikipedia. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. (2015). Chemistry LibreTexts. [Link]

- Process for preparing trifluoroacetyl chloride. (1987).

-

Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. (2017). PMC. [Link]

-

Direct Synthesis of Monofluoromethylthioesters from Acyl Chlorides with Elemental Sulfur and Fluoroiodomethane. (2024). ResearchGate. [Link]

-

Comparative reaction pathways of acyl fluorides and chlorides with amines. (n.d.). ResearchGate. [Link]

-

Revision Notes - Reaction of Amines with Acyl Chlorides. (n.d.). Sparkl. [Link]

-

Exploring the Diverse Applications of Chloroacetyl Chloride Beyond Pharmaceuticals and Agrochemicals. (n.d.). AHH Chemical Co., Ltd. [Link]

-

the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. [Link]

-

Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. (2023). Chemistry LibreTexts. [Link]

-

Highly Efficient Synthesis of Thioesters in Water. (2010). The Royal Society of Chemistry. [Link]

-

20.17: Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. [Link]

-

TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (n.d.). Indian Journal of Chemistry. [Link]

-

This compound. (n.d.). LookChem. [Link]

-

Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2021). Chemical Science. [Link]

-

Chloroacetyl Chloride. (n.d.). S R Drugs. [Link]

-

Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. (1985). ResearchGate. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]

-

Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018). AVESIS. [Link]

-

Acid chloride reaction with amine. (2024). Reddit. [Link]

-

preparation of esters. (n.d.). Chemguide. [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. [Link]

-

Making Esters From Alcohols. (2023). Chemistry LibreTexts. [Link]

-

Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019). PubMed. [Link]

-

Making esters from alcohols and acids | Class experiment. (n.d.). RSC Education. [Link]

-

Thioesters. (2014). YouTube. [Link]

-

Acid chlorides react with alcohols to form esters. (2023). Chemistry LibreTexts. [Link]

-

A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018). PMC. [Link] 42.Fullerenoacetyl Chloride as a Versatile Precursor for Fullerene Derivatives: Efficient Ester Formation with Various Alcohols. (2025). ResearchGate. [Link]

-

Chloroacetyl chloride | ClCH2COCl. (n.d.). PubChem. [Link]